BenchChemオンラインストアへようこそ!

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide

Medicinal Chemistry P2X7 Receptor Antagonism Scaffold Hopping

This uniquely rigid adamantanyl-benzamide (CAS 312941-79-0) extends the P2X7 pharmacophore with a 2-methyl-1,4-phenylene spacer, delivering ~5.91 logP and a single rotatable bond for unambiguous binding data. The 2-chloro-5-nitro pattern meets the electron‑withdrawing requirements of patent WO2020037350. Ideal for allosteric‑pocket screening, co‑crystallization, and hypoxia‑prodrug studies. Compare head‑to‑head against methylene‑linked analogs to control for lipophilicity‑permeability relationships. Contact us for custom synthesis and competitive bulk pricing.

Molecular Formula C24H25ClN2O3
Molecular Weight 424.93
CAS No. 312941-79-0
Cat. No. B2868621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
CAS312941-79-0
Molecular FormulaC24H25ClN2O3
Molecular Weight424.93
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
InChIInChI=1S/C24H25ClN2O3/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)26-23(28)20-10-19(27(29)30)3-4-21(20)25/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,26,28)
InChIKeyXTJXVOFBIUHOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide (CAS 312941-79-0): A Structurally Differentiated Adamantanyl-Benzamide Scaffold for P2X7-Targeted Research and Chemical Probe Development


N-[4-(Adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide (CAS 312941-79-0) is a synthetic small molecule belonging to the adamantanyl-substituted benzamide class. Its structure incorporates a 1-adamantyl group para-substituted on a 2-methylphenyl ring, coupled via an amide bond to a 2-chloro-5-nitrobenzamide moiety, yielding a molecular formula of C₂₄H₂₅ClN₂O₃ (MW 424.93 g/mol) [1]. This compound falls within the chemical space claimed in patent family WO2020037350 / US20210323910A1, which describes adamantanyl-substituted benzamides as antagonists of the P2X7 purinoreceptor, a ligand-gated cation channel implicated in neuroinflammatory and immune signaling pathways [2]. Unlike simpler N-(adamantan-1-ylmethyl)-benzamide analogs that employ a methylene linker, this compound features a bulkier, more rigid 4-(adamantan-1-yl)-2-methylphenyl scaffold that alters molecular geometry, lipophilicity, and potential binding-site complementarity . The combination of an electron-withdrawing nitro group at the 5-position and a chloro substituent at the 2-position on the benzamide ring creates a distinctive electronic profile that may influence both reactivity and target engagement.

Why N-[4-(Adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide (CAS 312941-79-0) Cannot Be Replaced by Generic Adamantanyl-Benzamide Analogs


Within the adamantanyl-benzamide chemical class, subtle structural variations produce large differences in molecular topology, lipophilicity, and target engagement that preclude interchangeable use. The N-(adamantan-1-ylmethyl)-benzamide sub-series (e.g., ChemSpider 508363) employs a single methylene spacer between the adamantane cage and the amide nitrogen, whereas the present compound (CAS 312941-79-0) inserts a 2-methyl-1,4-phenylene spacer—effectively extending the scaffold by approximately 4.3 Å and adding a planar aromatic ring that alters π-stacking potential and rotational freedom . Comparative molecular property analysis reveals that CAS 312941-79-0 has a calculated logP of ~5.91 versus ~3.8–4.2 for the methylene-linked analogs, a difference that significantly impacts membrane permeability, solubility, and non-specific protein binding [1]. Patent disclosures in the P2X7 antagonist space explicitly require that at least one of R1, R2, or R3 on the benzamide ring be a non-hydrogen substituent (e.g., chloro, hydroxy), and structure-activity relationship (SAR) studies have demonstrated that the position and electronic nature of substituents on the benzamide ring critically modulate antagonist potency [2]. Substituting a des-nitro, des-chloro, or regioisomeric analog for CAS 312941-79-0 in an assay would therefore introduce uncontrolled variables in both pharmacodynamic and pharmacokinetic readouts, rendering experimental data non-comparable and procurement decisions scientifically invalid.

Quantitative Differentiation Evidence for N-[4-(Adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide (CAS 312941-79-0) Relative to Closest Analogs


Molecular Scaffold Extension: 4.3 Å Amine-to-Adamantane Distance Increase Versus Methylene-Linked Analog Alters Binding-Site Reach

CAS 312941-79-0 incorporates a 2-methyl-1,4-phenylene spacer between the adamantane cage and the amide nitrogen, creating an adamantane-to-amide centroid distance approximately 4.3 Å longer than the single-methylene spacer found in N-(adamantan-1-ylmethyl)-2-chloro-5-nitrobenzamide (ChemSpider 508363) [1]. In P2X7 antagonist SAR, the spatial relationship between the adamantane lipophilic anchor and the benzamide pharmacophore is a critical determinant of antagonist potency; the 2020 ChemMedChem study by Pournara et al. demonstrated that replacement of the adamantane ring with an aryl-cyclohexyl moiety shifted IC₅₀ values from sub-micromolar to 0.39 μM (compound 56), underscoring the sensitivity of P2X7 antagonism to scaffold geometry [2]. The extended scaffold of CAS 312941-79-0 may access a different sub-pocket within the P2X7 allosteric site compared to shorter methylene-linked analogs, though direct comparative IC₅₀ data for this specific compound is not publicly available [1].

Medicinal Chemistry P2X7 Receptor Antagonism Scaffold Hopping

LogP Differential of ~2.1 Units Versus Methylene-Linked Analog Confers Distinct Solubility and Permeability Profile

The calculated octanol-water partition coefficient (logP) for CAS 312941-79-0 is 5.907, as reported in the ZINC database [1]. In contrast, the simpler N-(adamantan-1-ylmethyl)-2-chloro-5-nitrobenzamide (C₁₈H₂₁ClN₂O₃, MW 348.83) has a predicted logP in the range of 3.8–4.2 based on its lower carbon count and absence of the additional phenyl ring. This ~2.1 log-unit increase translates to a theoretical ~126-fold higher lipophilicity, which will substantially reduce aqueous solubility while potentially enhancing membrane permeation by the parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer models [2]. The polar surface area (tPSA) of 59 Ų for CAS 312941-79-0 remains within the generally accepted threshold for oral bioavailability (<140 Ų), and the compound possesses only 1 rotatable bond (the amide C-N linkage), conferring high conformational rigidity compared to analogs with flexible alkyl linkers [1].

Physicochemical Profiling Drug-Likeness ADME

Patent-Defined P2X7 Antagonist Chemical Space: 2-Chloro-5-Nitro Substitution Pattern Meets the Required Non-Hydrogen Benzamide Substituent Criterion

WO2020037350 / US20210323910A1 defines the generic formula for adamantanyl-substituted benzamide P2X7 antagonists and explicitly requires that at least one of R1, R2, or R3 on the benzamide ring be a non-hydrogen substituent (halogen, hydroxy, methoxy, or amino) [1]. CAS 312941-79-0 satisfies this criterion with two non-hydrogen substituents: a chloro group at R2 (equivalent position) and a nitro group at R5. Literature on adamantyl benzamide P2X7 antagonists consistently shows that electron-withdrawing substituents on the benzamide ring enhance antagonist potency; for example, the 2020 ChemMedChem study reported that chloro-substituted benzamides exhibited IC₅₀ values in the range of 0.39–5.0 μM against human P2X7 expressed in Xenopus oocytes, while des-chloro analogs showed >10-fold loss of potency [2]. The 5-nitro group provides an additional electron-withdrawing effect that is absent in most comparator compounds such as N-(adamantan-1-ylmethyl)benzamides without nitro substitution.

P2X7 Purinoreceptor Patent Analysis Pharmacophore Definition

Conformational Rigidity Advantage: Single Rotatable Bond Versus Multiple Rotatable Bonds in Alkyl-Linker Analogs

CAS 312941-79-0 possesses only one rotatable bond—the amide C–N linkage connecting the 2-methylphenylamine to the 2-chloro-5-nitrobenzamide carbonyl [1]. The adamantane cage is fused directly to the phenyl ring, eliminating the conformational flexibility associated with the methylene spacer present in compounds like N-(adamantan-1-ylmethyl)-2-chloro-5-nitrobenzamide, which has two rotatable bonds (the adamantane-CH₂ bond and the CH₂-NH bond). Higher conformational rigidity generally reduces the entropic penalty upon target binding, potentially enhancing binding affinity when the pre-organized conformation matches the receptor-bound geometry [2]. The ChemMedChem 2020 study demonstrated that flexible alkyl linkers between the adamantane and benzamide moieties resulted in variable P2X7 IC₅₀ values depending on linker length and branching, whereas more rigid scaffolds showed more consistent SAR trends [3].

Conformational Analysis Ligand Efficiency Entropic Binding Penalty

Recommended Procurement and Application Scenarios for N-[4-(Adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide (CAS 312941-79-0)


P2X7 Receptor Antagonist Screening and SAR Expansion Beyond Methylene-Linked Adamantanyl-Benzamides

CAS 312941-79-0 is best deployed in P2X7 antagonist screening campaigns that aim to explore chemical space beyond the extensively studied N-(adamantan-1-ylmethyl)-benzamide series. Its extended 4-(adamantan-1-yl)-2-methylphenyl scaffold may access allosteric sub-pockets not reachable by shorter methylene-linked analogs, as inferred from the scaffold-hopping SAR described in patent US20210323910A1 [1]. The 2-chloro-5-nitro substitution pattern on the benzamide ring aligns with the pharmacophore requirements defined in this patent family, making the compound a suitable candidate for head-to-head potency comparisons against known P2X7 antagonists using two-electrode voltage clamp (TEVC) assays in Xenopus oocytes expressing human P2X7, following the methodology of Pournara et al. (2020) [2].

Physicochemical and Permeability Profiling of High-logP Adamantanyl-Benzamide Scaffolds

With a calculated logP of 5.91 and a tPSA of 59 Ų, CAS 312941-79-0 is an ideal probe compound for studying the impact of high lipophilicity on membrane permeability, solubility-limited absorption, and non-specific protein binding within the adamantanyl-benzamide series [1]. Its single rotatable bond and rigid scaffold enable cleaner interpretation of PAMPA or Caco-2 permeability data without the confounding influence of multiple solution conformations. Procurement of this compound alongside lower-logP analogs (e.g., N-(adamantan-1-ylmethyl)-2-chloro-5-nitrobenzamide, estimated logP ~4.0) allows systematic construction of lipophilicity-permeability-toxicity relationships relevant to CNS drug discovery programs targeting neuroinflammatory P2X7 indications [3].

Crystallography and Biophysical Binding Studies Requiring Conformationally Constrained Ligands

The compound's conformational rigidity—attributable to the direct fusion of the adamantane cage to the phenyl ring and the single amide rotatable bond—makes it a strong candidate for co-crystallization trials with the P2X7 receptor or related purinergic targets [1]. Unlike flexible methylene-linked analogs that may adopt multiple binding poses, the pre-organized geometry of CAS 312941-79-0 is more likely to yield high-resolution electron density maps with unambiguous ligand placement. This property also benefits surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments, where conformational heterogeneity can introduce data fitting artifacts [2].

Chemical Probe Development for Nitroreductase-Mediated Hypoxia-Activated Prodrug Strategies

The presence of the 5-nitro group on the benzamide ring opens the possibility of using CAS 312941-79-0 as a scaffold for hypoxia-activated prodrug development. Nitroaromatic compounds can be selectively reduced by nitroreductases under hypoxic conditions prevalent in solid tumors and inflamed tissues, releasing the active amine metabolite [1]. While direct experimental validation for this specific compound is lacking, the structural precedent established by related 2-chloro-5-nitrobenzamide derivatives supports exploration of this compound in hypoxia-dependent cellular assays, particularly in the context of P2X7-overexpressing tumor microenvironments where both target engagement and tumor-selective activation may be achieved [2].

Quote Request

Request a Quote for N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.